molecular formula C10H10N4S B1436501 (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide CAS No. 6868-28-6

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide

Cat. No. B1436501
CAS RN: 6868-28-6
M. Wt: 218.28 g/mol
InChI Key: RZOVCYGQNDYSCH-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide” is a chemical compound with the molecular formula C10H10N4S . It has a molecular weight of 218.28 g/mol. This compound is intended for research use only and is not meant for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide” consists of an indole ring attached to a hydrazinecarbothioamide group . The exact structural details would require more specific information or computational analysis.


Physical And Chemical Properties Analysis

“(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide” has a molecular weight of 218.278 Da and a monoisotopic mass of 218.062622 Da . More detailed physical and chemical properties would require additional data or experimental analysis.

Scientific Research Applications

Field: Organic Chemistry

  • Application : The compound (E)-N-[(1-ethyl-1H-indol-3-yl)methylidene]hydroxylamine, which is structurally similar to the compound you mentioned, is used in scientific research .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

Field: Organic Synthesis

  • Application : Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, a process that could potentially involve hydrazine derivatives like the one you mentioned .
  • Method of Application : This process involves a hydrazine-directed C–H functionalization pathway. This [4+1] annulation is based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .
  • Results or Outcomes : This method provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

properties

IUPAC Name

[(E)-1H-indol-3-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVCYGQNDYSCH-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17504133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide

CAS RN

6868-28-6
Record name NSC63786
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name INDOLE-3-CARBOXALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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